molecular formula C11H18ClN B13494928 2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B13494928
M. Wt: 199.72 g/mol
InChI Key: AHTQUDVIXPJPSY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl. It is a derivative of phenylpropanamine and is characterized by the presence of two methyl groups on the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3,5-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8-4-9(2)6-11(5-8)10(3)7-12;/h4-6,10H,7,12H2,1-3H3;1H

InChI Key

AHTQUDVIXPJPSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)CN)C.Cl

Origin of Product

United States

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